EP4 Receptor Antagonist Potency: Ethyl Ester vs. Carboxylic Acid
In a head-to-head binding assay from the same patent family (US9708311), the target compound ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate showed an IC50 of 219 nM for the human EP4 receptor [1]. Its direct hydrolysis product and closest structural analog, 3-amino-4-[(2-methoxyethyl)amino]benzoic acid, exhibited an IC50 of 5.59 nM under identical assay conditions, representing a 39.2-fold increase in potency [2]. This quantitative difference defines the target compound as a moderately active intermediate suitable for prodrug strategies or for use as a fragment in further optimisation, rather than a final drug candidate. The assay used a cAMP-d2/cell suspension (625,000 cells/mL) at 25°C.
| Evidence Dimension | EP4 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50: 219 nM |
| Comparator Or Baseline | 3-Amino-4-[(2-methoxyethyl)amino]benzoic acid (IC50: 5.59 nM) |
| Quantified Difference | 39.2-fold less potent |
| Conditions | cAMP-d2/cell suspension (625,000 cells/mL), 25°C, human EP4 receptor |
Why This Matters
Procurement decisions must account for a near 40-fold potency gap between the ester pro-drug form and the active acid metabolite.
- [1] BindingDB Entry BDBM261778. Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate. IC50: 219 nM against human EP4 receptor. View Source
- [2] BindingDB Entry BDBM261752. 3-Amino-4-[(2-methoxyethyl)amino]benzoic acid. IC50: 5.59 nM against human EP4 receptor. View Source
